Cas no 875-51-4 (4-Bromo-2-nitroaniline)

4-Bromo-2-nitroanilin ist eine wichtige chemische Verbindung mit der Summenformel C₆H₅BrN₂O₂. Diese Substanz zeichnet sich durch ihre hohe Reinheit und Stabilität aus, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht. Besonders hervorzuheben ist ihre Rolle als Ausgangsmaterial für die Herstellung von Farbstoffen, Pharmazeutika und agrochemischen Produkten. Die Nitro- und Aminogruppen ermöglichen gezielte Funktionalisierungen, während das Bromatom weitere Substitutionsreaktionen erleichtert. Aufgrund seiner gut charakterisierten Eigenschaften und reproduzierbaren Reaktivität ist 4-Bromo-2-nitroanilin ein zuverlässiges Reagenz in Forschung und Industrie. Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um eine konsistente Qualität zu gewährleisten.
4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline structure
Produktname:4-Bromo-2-nitroaniline
CAS-Nr.:875-51-4
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD00041312
CID:40156
PubChem ID:24883888

4-Bromo-2-nitroaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Bromo-2-nitroaniline
    • Benzenamine, 4-bromo-2-nitro-
    • 1-amino-4-bromo-2-nitrobenzene
    • 2-Nitro-4-bromoaniline
    • 4-bromo-2-nitro-aniline
    • 4-bromo-2-nitrobenzenamine
    • 4-Bromo-2-nitrobenzeneamine
    • 4-bromo-2-nitrooaniline
    • 4-Bromo-2-nitro-phenylamine
    • 4-Bromo-o-nitroaniline
    • Aniline,4-bromo-2-nitro
    • Benzenamine,4-bromo-2-nitro
    • p-bromonitroaniline
    • p-Bromo-o-nitroaniline
    • Aniline, 4-bromo-2-nitro-
    • 2-nitro-4-Bromo Aniline
    • 4-bromo-2-nitrophenylamine
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • PubChem3817
    • 4bromo-2-nitroaniline
    • 4-bromo-6-nitroanili
    • 4-Bromo-2-nitrobenzenamine (ACI)
    • Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
    • (4-Bromo-2-nitrophenyl)amine
    • NSC 10069
    • NSC 37396
    • 4-bromo-6-nitroaniline
    • AC-2761
    • CS-W007476
    • SCHEMBL120973
    • NSC10069
    • DTXSID0061248
    • 4-Bromo-2-nitroaniline, 97%
    • BRN 2210198
    • EN300-36305
    • DTXCID1048590
    • BCP26964
    • STL356468
    • 3-12-00-01670 (Beilstein Handbook Reference)
    • B3033
    • AI3-15013
    • VU0549288-1
    • BP-12740
    • SY002837
    • 875-51-4
    • AKOS002320032
    • AS-0017
    • Z351479760
    • F9995-0098
    • NSC-10069
    • NSC37396
    • AC-907/25005375
    • 4-bromo-2-nitro aniline
    • SCHEMBL13049948
    • 4-Bromo-2-nitro-N-phenylamine
    • NSC-37396
    • MFCD00041312
    • W-203995
    • MDL: MFCD00041312
    • Inchi: 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • InChI-Schlüssel: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C(N)=CC=C(Br)C=1)=O
    • BRN: 2210198

Berechnete Eigenschaften

  • Genaue Masse: 215.95344g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.9
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 215.95344g/mol
  • Monoisotopenmasse: 215.95344g/mol
  • Topologische Polaroberfläche: 71.8Ų
  • Schwere Atomanzahl: 11
  • Komplexität: 159
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.7917 (rough estimate)
  • Schmelzpunkt: 110.0 to 114.0 deg-C
  • Siedepunkt: 308.7 °C at 760 mmHg
  • Flammpunkt: 140.5℃
  • Brechungsindex: 1.5150 (estimate)
  • PSA: 71.84000
  • LogP: 3.04390
  • Löslichkeit: Nicht bestimmt

4-Bromo-2-nitroaniline Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H317,H319,H335
  • Warnhinweis: P261,P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22-36/37/38-43
  • Sicherheitshinweise: S26-S36/37/39
  • RTECS:BW9370000
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:Store at room temperature
  • Risikophrasen:R20/21/22; R36/37/38
  • Gefahrenklasse:IRRITANT, IRRITANT-HARMFUL
  • TSCA:Yes

4-Bromo-2-nitroaniline Zolldaten

  • HS-CODE:2921420090
  • Zolldaten:

    China Zollkodex:

    2921420090

    Übersicht:

    2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

4-Bromo-2-nitroaniline Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-36305-50.0g
4-bromo-2-nitroaniline
875-51-4 95%
50.0g
$51.0 2023-07-05
Enamine
EN300-36305-100.0g
4-bromo-2-nitroaniline
875-51-4 95%
100.0g
$72.0 2023-07-05
ChemScence
CS-W007476-100g
4-Bromo-2-nitroaniline
875-51-4 98.52%
100g
$40.0 2022-04-26
Key Organics Ltd
AS-0017-100G
4-bromo-2-nitroaniline
875-51-4 >95%
100g
£3300.00 2023-09-08
Key Organics Ltd
AS-0017-250G
4-bromo-2-nitroaniline
875-51-4 >95%
250g
£5940.00 2023-09-08
Key Organics Ltd
AS-0017-5G
4-bromo-2-nitroaniline
875-51-4 >95%
5g
£264.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B54960-500g
4-Bromo-2-nitroaniline
875-51-4 98%
500g
¥715.0 2022-04-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25468-25g
4-Bromo-2-nitroaniline, 98%
875-51-4 98%
25g
¥1118.00 2023-02-28
eNovation Chemicals LLC
K31062-5g
4-Bromo-2-nitroaniline
875-51-4 95%
5g
$165 2024-05-24
eNovation Chemicals LLC
K09460-500g
4-Bromo-2-nitroaniline
875-51-4 97%
500g
$400 2024-06-05

4-Bromo-2-nitroaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referenz
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, 0 - 10 °C; 1 h, rt
Referenz
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referenz
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Referenz
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referenz
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  pH 6, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Nitric acid ,  Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ,  Water ;  4 h, 1 atm, 50 °C
2.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, 80 °C
Referenz
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
Ullah, Nisar, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(2), 281-291

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  12 h, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referenz
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Referenz
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  12 h, 0 °C → rt
Referenz
Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols
Vyas, Punita V.; et al, Tetrahedron Letters, 2003, 44(21), 4085-4088

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Referenz
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; et al, Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  < 8 °C
1.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referenz
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Potassium persulfate ,  Silver nitrate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 - 10 h, 80 °C
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
2.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Referenz
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol
Referenz
Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines
Wright, Jon L.; et al, Journal of Medicinal Chemistry, 2000, 43(18), 3408-3419

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sodium persulfate Solvents: 1,2-Dichloroethane ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referenz
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Referenz
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referenz
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Phosphonium, 1,2-ethanediylbis[triphenyl-, bis(tribromide) Solvents: Methanol ,  Dichloromethane ;  < 5 min, rt
Referenz
The synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide as a new brominating agent in the presence of solvents and under solvent-free conditions
Salmasi, Reihaneh; et al, Journal of the Iranian Chemical Society, 2016, 13(11), 2019-2028

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Referenz
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Routes 25

Reaktionsbedingungen
1.1 10 h, rt
Referenz
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Referenz
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Routes 27

Reaktionsbedingungen
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Referenz
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Referenz
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

4-Bromo-2-nitroaniline Raw materials

4-Bromo-2-nitroaniline Preparation Products

Empfohlene Lieferanten
atkchemica
(CAS:875-51-4)4-Bromo-2-nitroaniline
CL7555
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:875-51-4)4-Bromo-2-nitroaniline
A10425
Reinheit:99%
Menge:1kg
Preis ($):150.0